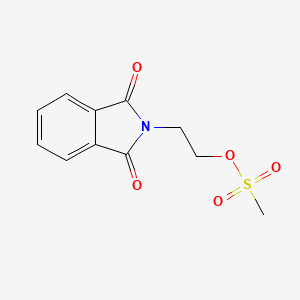

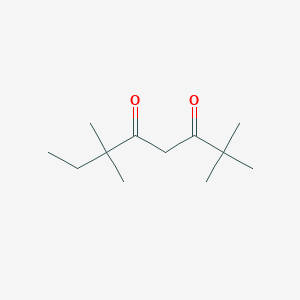

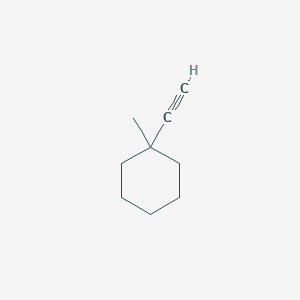

![molecular formula C8H6ClNS B1358358 7-Chloro-2-methylthieno[3,2-b]pyridine CAS No. 638219-98-4](/img/structure/B1358358.png)

7-Chloro-2-methylthieno[3,2-b]pyridine

Overview

Description

7-Chloro-2-methylthieno[3,2-b]pyridine is a pyridine derivative and a pharmaceutical intermediate compound . It can be used in the preparation of piperidines and deuterated thiophene pyridine compounds, and can also be used in the synthesis of compounds with anticancer activity .

Synthesis Analysis

The synthesis of 7-Chloro-2-methylthieno[3,2-b]pyridine involves a two-stage process . The first stage involves the reaction of thieno[3,2-b]pyridin-7-ol with trichlorophosphate at 60 - 100°C for 3.5 hours. The second stage involves the reaction with ammonia and water monomer at 0°C .Molecular Structure Analysis

The 7-Chloro-2-methylthieno[3,2-b]pyridine molecule contains a total of 17 atoms. There are 6 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, 1 Sulfur atom, and 1 Chlorine atom . It contains a total of 18 bonds; 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 Thiophene, and 1 .Physical And Chemical Properties Analysis

7-Chloro-2-methylthieno[3,2-b]pyridine is a white to yellow to orange powder to lumpy intermediate composition . It has a melting point of 35 °C and a flash point of 110 °C . It is stored at 0-10 °C .Scientific Research Applications

Synthesis and Derivatization

- One-Pot Synthesis and Derivatization : A study by Puvvala et al. (2017) presented a domino reaction for synthesizing 7-chloro-2-arylthieno[3,2-b]pyridin-3-ols and their derivatization into various derivatives, highlighting a versatile approach to modifying this compound for different applications Puvvala et al., 2017.

Synthesis of Derivatives and Related Compounds

- Synthesis of Azaindoles : A paper by Figueroa‐Pérez et al. (2006) detailed the use of related compounds in synthesizing 7-azaindole derivatives, suggesting the utility of thieno[3,2-b]pyridine structures in complex chemical syntheses Figueroa‐Pérez et al., 2006.

Chemical Reactions and Transformations

- 1,3-Dipolar Additions : Fischer and Schneider (1980) explored 1,3-dipolar additions to a similar compound, 7-methylthieno[2,3-c]pyridine 1,1-dioxide, providing insights into the reactivity of this class of compounds under various conditions Fischer & Schneider, 1980.

- Synthesis and Antimicrobial Activity : Abdel-rahman et al. (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines from a structurally related compound, demonstrating the potential antimicrobial applications of these derivatives Abdel-rahman et al., 2002.

Novel Compounds and Synthetic Routes

- Novel Compound Synthesis : Klemm et al. (1994) described the synthesis of novel compounds derived from thienopyridine N-oxides, showing the diverse potential of these structures in creating new chemical entities Klemm et al., 1994.

Safety and Hazards

properties

IUPAC Name |

7-chloro-2-methylthieno[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c1-5-4-7-8(11-5)6(9)2-3-10-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPIQAGPALJODCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CC(=C2S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-2-methylthieno[3,2-b]pyridine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

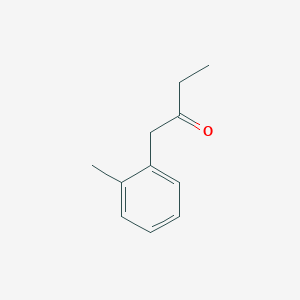

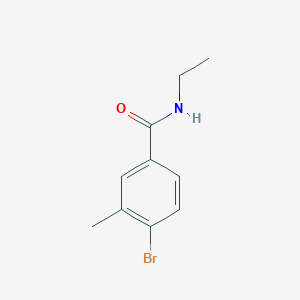

![1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B1358286.png)

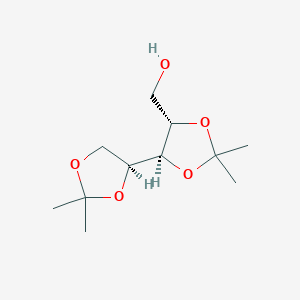

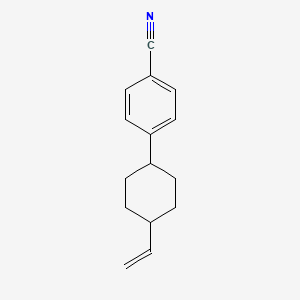

![(E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate](/img/structure/B1358295.png)

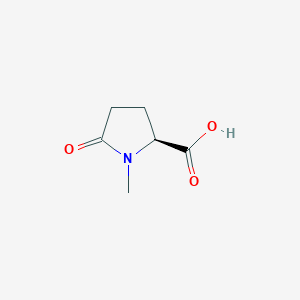

![6-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1358318.png)